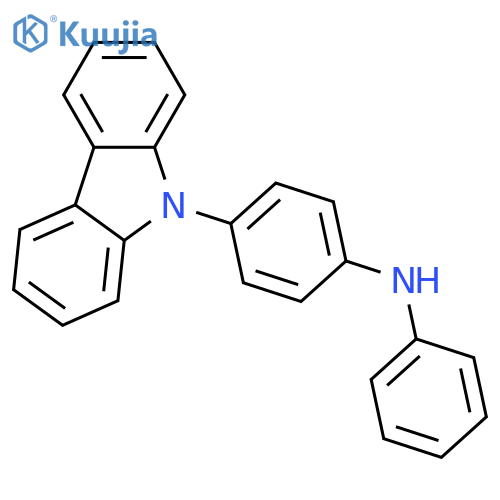

Efficient synthesis of biscarbazoles by palladium-catalyzed twofold C-N coupling and C-H activation reactions

,

Organic & Biomolecular Chemistry,

2014,

12(16),

2596-2605